![molecular formula C7H10ClN3 B13646004 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride](/img/structure/B13646004.png)
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride is a heterocyclic compound with a molecular formula of C7H9N3 It is known for its unique structure, which includes a pyridine ring fused with a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride typically involves a sequence of steps. One common method includes the nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine. This is followed by the reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization . The reaction conditions are crucial for the selective formation of the desired pyrazine structure.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions are often employed to modify the electronic properties of the compound.
Substitution: Nucleophilic substitution reactions are common, particularly involving the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions, including temperature and solvent, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: The parent compound without the hydrochloride group.
1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride: A similar compound with a methyl group substitution.
Uniqueness
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride is unique due to its specific structural features and the presence of the hydrochloride group, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H10ClN3 |
|---|---|
分子量 |
171.63 g/mol |
IUPAC名 |
1,2,3,4-tetrahydropyrido[2,3-b]pyrazine;hydrochloride |
InChI |
InChI=1S/C7H9N3.ClH/c1-2-6-7(9-3-1)10-5-4-8-6;/h1-3,8H,4-5H2,(H,9,10);1H |
InChIキー |
IGZFMSKHBXNHQJ-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C(N1)C=CC=N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


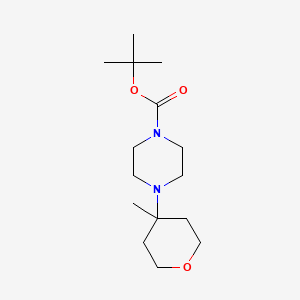
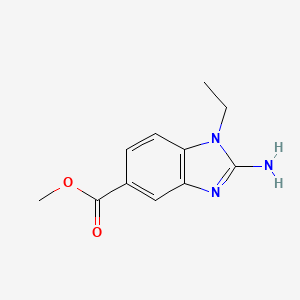
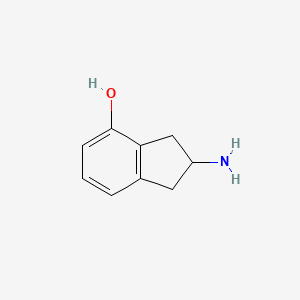

![benzyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13645951.png)

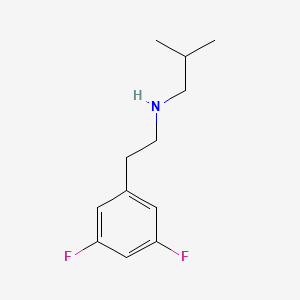

![3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13645972.png)
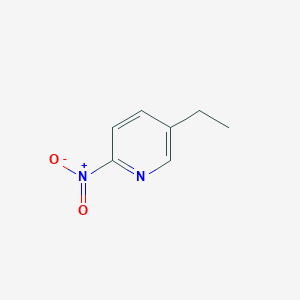
![Spiro[2.5]octane-5-sulfonyl chloride](/img/structure/B13645986.png)
![2-[4-(Methylsulfanyl)phenyl]propanal](/img/structure/B13645996.png)


